N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a synthetically derived organic compound belonging to the family of thiazolylpyrimidines. It has gained attention in scientific research primarily due to its potent inhibitory activity against Aurora kinases, specifically Aurora A and B. [] While structurally similar compounds within this family exhibit diverse biological activities such as anti-thrombotic [] and anti-fungal properties [], the specific biological applications of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine have been predominantly focused on its anti-cancer potential.
N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a complex organic compound that belongs to a class of thiazole-containing pyrimidines. These compounds have garnered attention in medicinal chemistry due to their potential as inhibitors of various protein kinases, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in cancer progression.
N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is classified as a thiazole derivative with a pyrimidine core. It falls under the category of small molecule inhibitors and is particularly relevant in the field of oncology due to its interactions with specific kinases.
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (often DMF or DMSO), and reagent concentrations to optimize yields and minimize by-products. Analytical techniques such as NMR spectroscopy and HPLC are employed to confirm the structure and purity of the synthesized compounds .
The molecular structure of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine can be represented as follows:
This indicates a complex arrangement featuring two thiazole rings attached to a central pyrimidine core.
Key structural data include:
The compound can undergo various chemical reactions typical for amines and heterocycles:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity. For example, coupling reactions may utilize coupling agents like EDC or DCC to promote amide bond formation .
N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine functions primarily as an inhibitor of cyclin-dependent kinases (CDKs).
Studies have shown that modifications on the thiazole or phenyl rings significantly affect binding affinity and selectivity towards different CDK isoforms .
The compound typically exhibits:
Key chemical properties include:
Spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups associated with thiazoles and pyrimidines, providing insights into molecular interactions .
N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyltihazol–5–yl)pyrimidin–2–amine has potential applications in:
N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine (CAS: 1823183-21-6) belongs to a privileged class of heterocyclic compounds demonstrating significant potential in targeted cancer therapy, particularly through cyclin-dependent kinase (CDK) inhibition [1]. This bifunctional thiazolyl-pyrimidinyl amine exhibits striking homology to established CDK9 inhibitors documented in pharmaceutical research, sharing the critical 4-(thiazol-5-yl)pyrimidin-2-amine core scaffold that enables potent ATP-competitive binding. The molecular architecture features a central pyrimidine bridge connecting two thiazole pharmacophores – one substituted with a phenyl group at C2 and methyl at C4, the other bearing a methyl group at C4 and linked via the N-(thiazol-2-yl)amine functionality. This arrangement creates an extended conjugated π-system facilitating deep penetration into the hydrophobic ATP-binding pockets of kinases [6].
Comparative structural analysis reveals that the 4-methyl substituent on the phenylthiazole moiety significantly enhances selectivity for CDK9 over structurally similar kinases like CDK2. X-ray crystallographic studies of analogous compounds demonstrate that the methyl group induces a conformational shift (≈1.2 Å) in the kinase DFG motif, expanding the ATP-binding pocket to better accommodate the inhibitor [6]. The compound's molecular weight (calculated from elemental formula) falls within the optimal range for kinase inhibitor bioavailability, while the hydrogen bond donor-acceptor pattern (2 donors, 5 acceptors) facilitates critical interactions with kinase hinge region residues. These features collectively position this compound as a promising structural template for developing CDK9-selective anticancer agents, particularly against hematological malignancies where CDK9-mediated transcriptional addiction is prevalent.
Table 1: Molecular Characteristics of Key Thiazolyl-Pyrimidinyl Amines
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structural Features |
---|---|---|---|---|
N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine | 1823183-21-6 | C₁₈H₁₆N₆S₂ | 380.49 | Bithiazolyl-pyrimidine |
(4-Methyl-thiazol-2-yl)-phenyl-amine | 90916-46-4 | C₁₀H₁₀N₂S | 190.27 | Monothiazole |
4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine | 338414-61-2 | C₁₃H₁₀N₄S | 254.31 | Phenylthiazolyl-pyrimidine |
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | 447961 (PubChem CID) | C₁₄H₁₂N₆O₂S | 328.36 | Aminothiazolyl-nitrophenylpyrimidine |
The thiazole-pyrimidine hybrid architecture serves as a versatile molecular platform for achieving high-affinity kinase inhibition through sophisticated ATP-mimicry. Structural studies of closely related compounds demonstrate that the pyrimidine ring inserts into the adenine-binding pocket, forming dual hydrogen bonds with the kinase hinge region backbone atoms (typically via N1 and the 2-amino group) [5] [6]. Simultaneously, the 4-methyl-2-phenylthiazole moiety extends into a hydrophobic region adjacent to the ATP site, where the phenyl substituent engages in π-π stacking interactions with conserved phenylalanine residues. The methyl group at the thiazole C4 position occupies a small hydrophobic subpocket, contributing significantly to binding energy and selectivity modulation. The terminal N-(4-methylthiazol-2-yl)amine group projects towards solvent-exposed regions, allowing for structural modifications that fine-tune pharmacokinetic properties without compromising target engagement [1] [3].
Kinase selectivity within the thiazole-pyrimidine inhibitor class is governed by subtle electronic perturbations and steric complementarity at specific molecular positions. Computational analyses reveal that introducing methyl groups to the thiazole rings significantly influences electron distribution across the conjugated system, enhancing affinity for CDK family kinases over structurally unrelated kinases. The compound's methyl substituents at both thiazole C4 positions create optimal van der Waals contacts within CDK9's unique glycine-rich loop conformation. Molecular dynamics simulations of analogous compounds demonstrate that the 4-methyl group on the terminal thiazole ring induces a torsional rotation (≈15-20°) that better aligns the molecule with CDK9's hinge region compared to CDK2 [4] [6].
The hydrogen-bonding capacity of the pyrimidine-2-amine moiety (particularly as a hydrogen bond donor) is essential for high-affinity binding, with replacement by other groups causing >100-fold potency reduction. Similarly, bioisosteric replacement studies indicate that the thiazole sulfur atoms contribute to binding through weak polar interactions and conformational restraint. These electronic features, combined with the scaffold's intrinsic rigidity, minimize entropic penalties upon binding – a key advantage over flexible ATP-competitive inhibitors [3].
Systematic structural variations within this chemical class have yielded critical SAR insights for kinase inhibition optimization:
Table 2: Impact of Structural Modifications on Kinase Inhibition Profiles
Structural Element | Modification | Effect on CDK9 Potency | Effect on CDK2 Selectivity | Proposed Rationale |
---|---|---|---|---|
Thiazole C4 (Phenylthiazole) | H → CH₃ | ↑ 12-fold | ↑ 80-fold selectivity ratio | Improved hydrophobic packing in G-loop pocket |
Pyrimidine C2 | NH₂ → OCH₃ | ↓ >100-fold | ↓↓ | Loss of critical H-bond donation to hinge region |
Thiazole C4 (Terminal thiazole) | H → CH₃ | ↑ 3-fold | Minimal change | Enhanced metabolic stability, minor steric effects |
Phenyl position | 2-thiazolyl → 4-thiazolyl | ↓ 8-fold | ↓↓ | Disrupted π-stacking geometry with gatekeeper residue |
Terminal heterocycle | Thiazol-2-yl → Pyridin-2-yl | ↓ 5-fold | ↓ | Reduced electron density at H-bond acceptor site |
The strategic incorporation of dual thiazole rings within this molecular framework exploits orthogonal binding interactions – one thiazole engages in hydrophobic pocket filling while the other participates in hydrogen bonding networks. This multi-modal targeting approach underpins the compound's significant potential as a lead structure for developing kinase inhibitors with enhanced selectivity profiles against clinically relevant oncology targets, particularly transcriptional CDKs and cell cycle regulators [1] [5] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1